Home > Products > Screening Compounds P91331 > [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid - 2140301-96-6

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

Catalog Number: EVT-279240
CAS Number: 2140301-96-6
Molecular Formula: C25H29F2N7O4S
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06700841 is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2; IC50s = 17 and 23 nM, respectively). It is selective for JAK1 and TYK2 over JAK2 and JAK3 (IC50s = 77 and 6,494 nM, respectively). PF-06700841 selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood (IC50s = 30 and 577 nM, respectively). It reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner.
PF-06700841 is an inhibitor of JAK1 and TYK2 kinases. PF-06700841 tosylate salt is potentially a treatment of systemic lupus erythematosus and plaque psoriasis.

PF-06700841

Compound Description: PF-06700841, also known as brepocitinib, is a potent and selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , ]. It is being investigated as a potential therapeutic agent for various autoimmune diseases, including plaque psoriasis, psoriatic arthritis, alopecia areata, and atopic dermatitis.

Tofacitinib

Compound Description: Tofacitinib is a first-generation JAK inhibitor that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Ruxolitinib

Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera [].

Baricitinib

Compound Description: Baricitinib is a JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis [].

Deucravacitinib (BMS-986165)

Compound Description: Deucravacitinib is a selective allosteric TYK2 inhibitor [, ].

PF-06826647 (Ropesacitinib)

Compound Description: PF-06826647, also known as ropsacitinib, is a selective TYK2 inhibitor [, ].

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor investigated for treating inflammatory bowel diseases, including Crohn's disease and ulcerative colitis [, ].

Upadacitinib

Compound Description: Upadacitinib is a selective JAK1 inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [, ].

PF-06651600 (Ritlecitinib)

Compound Description: PF-06651600, also known as ritlecitinib, is a selective JAK3 inhibitor investigated for the treatment of alopecia areata [, ].

Relevance: PF-06651600 and PF-06700841 tosylate, along with other related compounds, belong to the class of Janus kinase inhibitors and are being investigated for their potential in treating autoimmune diseases like alopecia areata [, ]. Although PF-06651600 primarily targets JAK3, both compounds showcase the therapeutic potential of modulating the JAK-STAT pathway in such conditions.

Overview

The compound [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone; 4-methylbenzenesulfonic acid is a complex organic molecule that belongs to a class of compounds known for their potential pharmaceutical applications. The structure incorporates various functional groups, including a cyclopropane ring and a pyrimidine moiety, suggesting its relevance in medicinal chemistry.

Source

This compound is typically synthesized in laboratory settings for research purposes, particularly in the development of new drugs targeting specific biological pathways. Its synthesis and characterization are critical for understanding its biological activity and potential therapeutic uses.

Classification

This compound can be classified as a small organic molecule with potential applications in pharmacology due to its intricate structure and the presence of multiple heterocycles.

Synthesis Analysis

Methods

The synthesis of [(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone; 4-methylbenzenesulfonic acid can involve several steps, typically including:

  1. Formation of the Cyclopropane Ring: This may be achieved through methods such as cyclopropanation reactions using reagents like diazomethane or by using transition metal catalysts.
  2. Synthesis of the Pyrimidine Derivative: The pyrimidine ring can be constructed via condensation reactions involving appropriate starting materials such as urea derivatives and aldehydes.
  3. Coupling Reactions: The attachment of the various components (e.g., the difluorocyclopropyl group to the pyrimidine) may involve coupling agents or catalysts to facilitate the formation of carbon-nitrogen bonds.
  4. Final Functionalization: The introduction of the sulfonic acid group may occur through sulfonation reactions or by using sulfonating agents on an existing aromatic system.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and precise stoichiometry to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of this compound features:

  • A cyclopropane ring substituted with two fluorine atoms.
  • A pyrimidine ring that is substituted with an amino group derived from 1-methylpyrazole.
  • A bicyclic structure, specifically a diazabicyclo[3.2.1]octane, which contributes to its three-dimensional conformation.

Data

Characterization data typically includes:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides information about the hydrogen and carbon environments in the molecule.
  • Infrared Spectroscopy (IR): Used to identify functional groups based on their vibrational modes.
  • Mass Spectrometry (MS): Confirms molecular weight and structural fragments.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions relevant to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group on the pyrimidine could participate in nucleophilic attack on electrophiles.
  2. Electrophilic Aromatic Substitution: The aromatic system could react with electrophiles under appropriate conditions.
  3. Deprotonation Reactions: The sulfonic acid group may undergo deprotonation in basic conditions, affecting solubility and reactivity.

Technical Details

These reactions can be studied using kinetic analysis to understand reaction rates and mechanisms, often employing spectroscopic methods to monitor progress.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interactions at specific biological targets, such as enzymes or receptors:

  1. Binding Affinity: The compound's ability to bind selectively to target proteins can be assessed through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  2. Biological Pathways: Understanding how this compound influences cellular pathways may involve cellular assays or animal models to evaluate pharmacodynamics.

Data

Data from these studies can provide insights into efficacy, potency, and potential side effects associated with the compound's biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties include:

  • Solubility: Typically assessed in various solvents to determine applicability in formulations.
  • Melting Point: Determined through differential scanning calorimetry (DSC).

Chemical Properties

Chemical properties might include:

  • Stability under different pH conditions: Important for understanding storage and formulation stability.
  • Reactivity with common reagents: Evaluated through controlled experiments.

Relevant data from these analyses help predict behavior in biological systems.

Applications

Scientific Uses

This compound has potential applications in:

  1. Drug Development: Targeting specific diseases through modulation of biological pathways.
  2. Chemical Biology Research: Investigating mechanisms of action at a molecular level.
  3. Pharmaceutical Formulations: As an active pharmaceutical ingredient (API), it could lead to new therapeutic agents.

Properties

CAS Number

2140301-96-6

Product Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

IUPAC Name

(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

Molecular Formula

C25H29F2N7O4S

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

FAKGOYNHHHOTEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Solubility

Soluble in DMSO

Synonyms

PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.